Pridinol mesylate
Description
The exact mass of the compound Pridinol methanesulfonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >58.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758235. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,1-diphenyl-3-piperidin-1-ylpropan-1-ol;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO.CH4O3S/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;1-5(2,3)4/h1-2,4-7,10-13,22H,3,8-9,14-17H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJHUUNVDMYCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
511-45-5 (Parent), 75-75-2 (Parent) | |
| Record name | Pridinol methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006856311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40218667 | |
| Record name | Pridinol methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40218667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>58.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855971 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6856-31-1, 511-45-5 | |
| Record name | Pridinol mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6856-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pridinol methanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006856311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pridinol methanesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758235 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Pridinol methanesulfonate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-hydroxy-1,1-diphenylpropyl)piperidinium methanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIDINOL MESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AQ4K0AJT6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Synthesis and Purification of Pridinol Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Pridinol Mesylate, a centrally acting anticholinergic drug with skeletal muscle relaxant properties. The information is compiled to assist researchers, scientists, and professionals in drug development in understanding the manufacturing process, from starting materials to the final purified active pharmaceutical ingredient (API).
Chemical Synthesis of Pridinol
The synthesis of Pridinol, the precursor to this compound, can be achieved through multiple synthetic pathways. Two prominent methods are detailed below, primarily sourced from patent literature. These routes differ in their starting materials and intermediate steps, each presenting distinct advantages in terms of efficiency and scalability.
Synthesis Route 1: From Methyl Acrylate and Piperidine
This synthetic approach involves a three-step process commencing with the reaction between methyl acrylate and piperidine.[1][2][3]
Step 1: Synthesis of 3-(1-piperidinyl) methyl propionate
Piperidine is added dropwise to methyl acrylate at room temperature. The exothermic reaction is then brought to reflux. The progress of the reaction is monitored by gas chromatography until the methyl acrylate is consumed. The resulting product, 3-(1-piperidinyl) methyl propionate, is then isolated by vacuum distillation.[1]
Step 2: Synthesis of Pridinol via Grignard Reaction
The 3-(1-piperidinyl) methyl propionate is dissolved in tetrahydrofuran (THF) and cooled. A Grignard reagent, phenylmagnesium bromide, is then added dropwise. The reaction mixture is refluxed for several hours. Following the reaction, the mixture is cooled and hydrolyzed with an acidic solution (e.g., HCl). The Pridinol is then extracted from the aqueous phase using an organic solvent like chloroform. The organic layers are combined, washed, and dried. The crude Pridinol is obtained after solvent removal by rotary evaporation.[1][4]
Step 3: Purification of Pridinol
The crude Pridinol is purified by recrystallization from a suitable solvent, such as ethanol, to yield pale yellow needle-like crystals.[1][4]
Synthesis Route 2: From Chloroethanol and Piperidine
An alternative synthesis begins with the reaction of chloroethanol and piperidine.[1][5]
Step 1: Synthesis of 2-piperidyl ethanol
Chloroethanol is reacted with piperidine in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile. The mixture is heated to allow the reaction to proceed. After completion, the inorganic salts are filtered off, and the solvent is evaporated to yield 2-piperidyl ethanol.[5]
Step 2: Halogenation of 2-piperidyl ethanol
The 2-piperidyl ethanol is then halogenated, for instance, by reacting with hydrobromic acid in the presence of sulfuric acid, to produce 2-piperidyl bromoethane.[5]
Step 3: Grignard Reagent Formation and Reaction with Benzophenone
The 2-piperidyl bromoethane is reacted with magnesium in an anhydrous solvent to form the corresponding Grignard reagent. This Grignard reagent is then reacted with benzophenone in an ice-water bath, followed by reflux.[5]
Step 4: Hydrolysis and Isolation of Pridinol
The reaction mixture is then hydrolyzed to yield Pridinol.[5]
Synthesis of this compound
The final step in the production of the API is the formation of the mesylate salt.
Salification Reaction
Pridinol is dissolved in a suitable solvent, such as diethyl ether or dichloromethane, and the solution is cooled to a low temperature (e.g., -15°C).[1][3] A solution of methanesulfonic acid in the same solvent is then added dropwise. During the addition, this compound precipitates as a white solid. The mixture is stirred for a period to ensure complete reaction.[1]
Purification of this compound
The crude this compound is purified by the following steps:
-
Filtration: The precipitated solid is collected by filtration.
-
Washing: The filter cake is washed with a suitable solvent, such as diethyl ether, to remove any remaining impurities.[1]
-
Drying: The purified this compound is dried under vacuum at an elevated temperature (e.g., 70°C) to yield a white solid.[1]
Recrystallization from a solvent such as water may also be employed to obtain the monohydrated form of this compound.[6][7]
Quantitative Data
The following tables summarize the quantitative data reported in the literature for the synthesis of Pridinol and this compound.
| Step | Reactants | Molar Ratio | Solvent | Yield | Reference |
| Synthesis of Pridinol | |||||
| 3-(1-piperidinyl) methyl propionate Synthesis | Piperidine : Methyl Acrylate | 1:1 | - | 79-99.8% | [1][3] |
| Pridinol Synthesis (Grignard Reaction) | 3-(1-piperidinyl) propionate : Phenylmagnesium Bromide | 5:13 | Tetrahydrofuran | 83.77% | [1][4] |
| Pridinol Recrystallization | Crude Pridinol | - | Ethanol | 79.69% | [1][4] |
| Synthesis of this compound | |||||
| Salification | Pridinol : Methanesulfonic Acid | 2:3 | Diethyl Ether | 86.08% | [1] |
| Salification | Pridinol : Methanesulfonic Acid | - | Dichloromethane | 81.53% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Pridinol from Methyl Acrylate
-
Preparation of 3-(1-piperidinyl) methyl propionate: In a reaction vessel, piperidine is added dropwise to methyl acrylate (1:1 molar ratio) at room temperature. The mixture is then heated to reflux. The reaction is monitored by gas chromatography. Upon completion, the product is isolated by vacuum distillation, collecting the fraction at 72-75°C/2mmHg.[1][3]
-
Preparation of Pridinol: 3-(1-piperidinyl) methyl propionate (0.50 mol) is dissolved in 300 mL of tetrahydrofuran in a three-necked flask and cooled to 0°C. Phenylmagnesium bromide solution is added dropwise. After the addition is complete, the temperature is raised to 66°C, and the mixture is refluxed with stirring for 3 hours. The reaction system is then cooled to 0°C, and 1 L of 4M HCl solution is added dropwise for hydrolysis. The aqueous phase is extracted with chloroform (3 x 400 mL). The combined organic phases are washed with 500 mL of saturated sodium chloride solution and dried over anhydrous sodium sulfate. The solvents are removed by rotary evaporation to yield a pale yellow solid of Pridinol.[1][4]
-
Recrystallization of Pridinol: The crude Pridinol is dissolved in 500 mL of ethanol and recrystallized to obtain pale yellow needle-like crystals.[1][4]
Protocol 2: Synthesis of this compound
-
Salification: In a 1 L three-necked flask, add Pridinol (110.21 g, 0.37 mol) and 600 mL of diethyl ether. Cool the mixture to -15°C.[1]
-
Prepare a solution of methanesulfonic acid (53.35 g, 0.56 mol) in 200 mL of diethyl ether.[1]
-
Add the methanesulfonic acid solution dropwise to the Pridinol solution. A white solid will precipitate during the addition.[1]
-
After the addition is complete, continue stirring for 30 minutes.[1]
-
Filter the reaction mixture and wash the filter cake with diethyl ether (2 x 200 mL).[1]
-
Dry the solid under vacuum at 70°C to obtain white, solid this compound.[1]
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
The purity of this compound is typically assessed using reversed-phase HPLC. Several methods have been developed and validated for the determination of this compound and its process-related impurities.[8][9][10][11][12]
| Parameter | Method 1[8] | Method 2[9][11] | Method 3[12] |
| Column | C18 | C18 | C18 |
| Mobile Phase | 50mM Potassium Phosphate Buffer (pH 6.4) : Methanol : 2-Propanol (20:69:11, v/v/v) | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (pH 5.0) (1:2, v/v) | Methanol : 2-Propanol : 50mM Potassium Phosphate Solution (pH 6.0) (51:9:40, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 245 nm | UV at 258 nm | UV at 220 nm |
| Linearity | r² > 0.99 (for impurities) | - | r = 0.9983 (for Pridinol) |
| Accuracy | Analyte recoveries in the range of 99.1-102.7% | - | - |
| Precision | RSD ≤ 1.5% (repeatability) | - | - |
| LOQ | < 0.01% (for impurities) | - | 0.4 µg/mL (for impurity ELI), 0.5 µg/mL (for impurity NOX) |
Visualizations
Synthesis Workflow of this compound from Methyl Acrylate
Caption: Synthesis workflow of this compound from Methyl Acrylate.
Synthesis Workflow of this compound from Chloroethanol
Caption: Synthesis workflow of this compound from Chloroethanol.
General Purification and Analysis Workflow
Caption: General purification and quality control workflow for this compound.
References
- 1. CN104262290A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Preparation method of this compound | Semantic Scholar [semanticscholar.org]
- 3. CN104262290B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. pridinol synthesis - chemicalbook [chemicalbook.com]
- 5. CN103254154A - Novel method for preparing mesylate pridinol - Google Patents [patents.google.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an HPLC method for the determination of process-related impurities in this compound, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of this compound in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Validated stability-indicating HPLC method for the determination of this compound. Kinetics study of its degradation in acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Structure-Activity Relationship of Pridinol Mesylate: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridinol mesylate, a centrally acting muscarinic acetylcholine receptor (mAChR) antagonist, is utilized clinically for its muscle relaxant properties. Its therapeutic effects are primarily attributed to the blockade of muscarinic receptors, leading to a reduction in acetylcholine-mediated smooth muscle contraction and polysynaptic reflexes. Understanding the structure-activity relationship (SAR) of Pridinol and its analogs is paramount for the rational design of novel muscarinic antagonists with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of this compound, drawing from available scientific literature. It summarizes key structural determinants for its antagonist activity, details relevant experimental protocols, and presents signaling pathways and experimental workflows through standardized visualizations.
Core Structure-Activity Relationship of Pridinol Analogs
The core structure of Pridinol consists of a 1,1-diphenyl-3-(piperidin-1-yl)propan-1-ol backbone. The key elements for its muscarinic antagonist activity are the two phenyl rings, the hydroxyl group, and the piperidine ring connected by a propyl chain. SAR studies, primarily on structurally related compounds and a limited number of Pridinol analogs, have elucidated the importance of these moieties.
Key Structural Modifications and Their Impact on Activity
A pivotal study by Waelbroeck and colleagues in 1993 investigated the thermodynamics of binding of Pridinol and its silicon (sila-pridinol) and germanium (germa-pridinol) analogs to M2 muscarinic receptors. While this study does not provide a broad range of Ki or IC50 values for a diverse set of analogs, it offers crucial insights into the SAR of the core scaffold.
1. The Hydroxyl Group and the Central Atom:
-
Carbon vs. Silicon/Germanium Substitution: The replacement of the central carbon atom (bearing the hydroxyl group) with a silicon atom (sila-pridinol) leads to a significant increase in binding affinity for M2 muscarinic receptors, estimated to be a 3- to 10-fold increase for achiral analogs. This suggests that the electronic and steric properties of the central atom play a crucial role in receptor interaction. The larger atomic radius and different bond angles of silicon compared to carbon may allow for a more favorable interaction with the receptor binding pocket. Organogermanium compounds showed no significant difference in affinity compared to their silicon counterparts.
-
Hydrogen Bonding: The hydroxyl group is a critical feature for high-affinity binding. It is believed to form a hydrogen bond with a key residue within the muscarinic receptor binding site, thereby anchoring the ligand.
2. The Phenyl Groups:
-
Aromaticity and Hydrophobicity: The two phenyl groups contribute significantly to the binding affinity through hydrophobic and van der Waals interactions with aromatic amino acid residues in the receptor's binding pocket. These interactions are crucial for the high potency of diphenylpropylpiperidine-based antagonists.
3. The Piperidine Ring:
-
Basic Nitrogen: The basic nitrogen atom of the piperidine ring is essential for activity. It is protonated at physiological pH, allowing it to form an ionic bond with a conserved aspartate residue in the third transmembrane domain of muscarinic receptors. This ionic interaction is a hallmark of most muscarinic antagonists.
-
N-Substitution: While not extensively studied for Pridinol itself, in the broader class of muscarinic antagonists, the nature of the substituent on the nitrogen atom can influence subtype selectivity and potency.
4. The Propyl Chain:
-
Chain Length: The three-carbon chain connecting the diphenylmethanol core to the piperidine ring appears to be optimal for positioning the key interacting moieties within the receptor binding site. Variations in chain length in related muscarinic antagonists often lead to a decrease in affinity.
Quantitative Data on Pridinol Analogs
| Compound | Modification | Receptor Subtype | Effect on Affinity | Thermodynamic Insights |
| Sila-Pridinol | Carbon atom replaced by Silicon | M2 | 3-10 fold increase (for achiral analogs) | More favorable enthalpy, less favorable entropy change compared to Pridinol |
| Germa-Pridinol | Carbon atom replaced by Germanium | M2 | No significant difference from Sila-Pridinol | Similar enthalpy and entropy changes to Sila-Pridinol |
Experimental Protocols
Synthesis of Pridinol Analogs (General Scheme)
The synthesis of Pridinol and its analogs can be achieved through a Grignard reaction. A general synthetic route is outlined below:
-
Esterification: Piperidine is reacted with an appropriate acrylate derivative (e.g., ethyl acrylate) to form the corresponding 3-(piperidin-1-yl)propanoate ester.
-
Grignard Reaction: The ester is then treated with a Grignard reagent, such as phenylmagnesium bromide, to yield the tertiary alcohol, Pridinol.
-
Analog Synthesis: To synthesize analogs, variations can be introduced in the starting materials. For example, using substituted phenylmagnesium bromides would yield analogs with modified phenyl rings. Different cyclic amines can be used in the initial step to produce analogs with altered N-heterocycles. Sila- and germa-analogs are synthesized using appropriate silicon- or germanium-containing starting materials.
Muscarinic Receptor Binding Assay (Competitive Inhibition)
This protocol describes a typical competitive radioligand binding assay to determine the affinity of test compounds for muscarinic receptors.
Materials:
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Receptor Source: Cell membranes prepared from cells expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells transfected with the human M2 receptor gene).
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer at a physiological pH.
-
Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).
-
Test Compounds: Pridinol and its analogs at various concentrations.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Setup: In a 96-well plate, the following are added in order:
-
Assay buffer.
-
Test compound at various dilutions or vehicle (for total binding).
-
Non-specific binding control (atropine) or vehicle.
-
A fixed concentration of [³H]-NMS (typically at or below its Kd value).
-
Receptor membrane preparation.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: Signaling pathway of this compound at the M2 muscarinic receptor.
Caption: Experimental workflow for a competitive muscarinic receptor binding assay.
In Vitro Pharmacological Profile of Pridinol Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridinol mesylate is a centrally acting anticholinergic agent with muscle relaxant properties. It is primarily prescribed for the symptomatic treatment of muscle spasms and associated pain. Its therapeutic effects are largely attributed to its antagonist activity at muscarinic acetylcholine receptors (mAChRs). This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.
Core Pharmacological Activity: Muscarinic Receptor Antagonism
This compound's primary mechanism of action is the blockade of muscarinic acetylcholine receptors. It displays affinity for multiple subtypes of these G protein-coupled receptors, which are widely distributed throughout the central and peripheral nervous systems.
Muscarinic Receptor Binding Profile
The binding affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been characterized through radioligand binding assays. These assays typically involve the use of membranes from cells recombinantly expressing a specific muscarinic receptor subtype and a radiolabeled ligand that competes with the test compound (this compound) for binding to the receptor. The inhibition constant (Ki) is then determined, with a lower Ki value indicating a higher binding affinity.
| Receptor Subtype | Reported Ki (nM) |
| M1 | 3.7 - 14 |
| M2 | Data not consistently reported |
| M3 | Data not consistently reported |
| M4 | Data not consistently reported |
| M5 | Data not consistently reported |
Note: Specific Ki values for M2-M5 receptors are not consistently available in the public domain and would likely require access to proprietary drug discovery databases.
Functional Antagonism
The functional consequence of this compound's binding to muscarinic receptors is the inhibition of acetylcholine-induced cellular responses. This is often quantified using functional assays, such as measuring the inhibition of agonist-induced calcium mobilization or changes in second messenger levels. The potency of a competitive antagonist is typically expressed as a pA2 value, derived from Schild analysis.
| Assay Type | Agonist | Tissue/Cell Line | pA2 Value |
| Functional Antagonism | Acetylcholine/Carbachol | e.g., Guinea pig ileum | Data not consistently reported |
Potential Secondary Pharmacological Activities
Beyond its primary anticholinergic effects, the in vitro profile of this compound may include interactions with other neurotransmitter receptors and ion channels.
N-Methyl-D-Aspartate (NMDA) Receptor Modulation
Some centrally acting muscle relaxants exhibit activity at NMDA receptors. The potential for this compound to modulate NMDA receptor function can be investigated through radioligand binding assays using ligands like [3H]MK-801 or through electrophysiological studies measuring NMDA-induced currents.
| Assay Type | Ligand/Method | IC50/Ki |
| NMDA Receptor Binding | e.g., [3H]MK-801 | Data not available |
| Functional Inhibition | e.g., Patch Clamp | Data not available |
Voltage-Gated Calcium Channel Blockade
Blockade of voltage-gated calcium channels (VGCCs) can contribute to muscle relaxation. The effect of this compound on different types of VGCCs (e.g., L-type, N-type, T-type) can be assessed using electrophysiological techniques such as patch-clamp to measure the inhibition of ionic currents.
| Channel Type | Method | IC50 |
| L-type VGCC | Patch Clamp | Data not available |
| N-type VGCC | Patch Clamp | Data not available |
| T-type VGCC | Patch Clamp | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pharmacological data. Below are outlines of key experimental protocols relevant to the in vitro characterization of this compound.
Radioligand Binding Assay for Muscarinic Receptors
Objective: To determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Materials:
-
Membranes from cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand (e.g., [3H]-N-Methylscopolamine for M2 receptors).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., Atropine).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes, radioligand, and varying concentrations of this compound or control compounds.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Antagonism using Schild Analysis
Objective: To determine the potency (pA2 value) of this compound as a competitive antagonist at a specific muscarinic receptor subtype.
Materials:
-
Isolated tissue preparation (e.g., guinea pig ileum) or cells expressing the target receptor.
-
Muscarinic agonist (e.g., Carbachol).
-
This compound stock solution.
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Organ bath setup with an isometric force transducer.
Procedure:
-
Mount the tissue in an organ bath containing physiological salt solution and allow it to equilibrate.
-
Perform a cumulative concentration-response curve for the agonist to establish a control response.
-
Wash the tissue and incubate with a fixed concentration of this compound for a predetermined time to allow for equilibrium.
-
Perform a second cumulative concentration-response curve for the agonist in the presence of this compound.
-
Repeat steps 3 and 4 with increasing concentrations of this compound.
-
Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound.
-
Construct a Schild plot by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of this compound.
-
The pA2 value is the x-intercept of the linear regression line. A slope of 1 is indicative of competitive antagonism.
Intracellular Calcium Mobilization Assay
Objective: To assess the inhibitory effect of this compound on agonist-induced calcium release mediated by Gq-coupled muscarinic receptors (M1, M3, M5).
Materials:
-
Cells expressing the target Gq-coupled muscarinic receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Muscarinic agonist (e.g., Acetylcholine).
-
This compound stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Measure the baseline fluorescence.
-
Inject the agonist and immediately begin kinetic fluorescence measurements.
-
Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.
-
Determine the IC50 value for this compound's inhibition of the agonist-induced calcium response.
Visualizations
Signaling Pathway of Muscarinic M1/M3/M5 Receptor Antagonism by this compound
Caption: Antagonism of Gq-coupled muscarinic receptors by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity.
Logical Relationship in Schild Analysis
Caption: Logical flow of a Schild analysis experiment.
Conclusion
The in vitro pharmacological profile of this compound is primarily defined by its antagonist activity at muscarinic acetylcholine receptors. While it is known to possess a notable affinity for the M1 subtype, a more detailed characterization across all five muscarinic subtypes, as well as a systematic investigation of its effects on other potential targets such as NMDA receptors and voltage-gated calcium channels, would provide a more complete understanding of its mechanism of action and potential off-target effects. The experimental protocols and visualizations provided in this guide offer a framework for the continued investigation and characterization of this clinically relevant muscle relaxant.
Pridinol Mesylate: A Technical Guide to its Anticholinergic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pridinol mesylate is a centrally acting muscle relaxant with well-established anticholinergic properties.[1][2] This technical guide provides an in-depth overview of the research concerning these properties, focusing on its mechanism of action, interaction with muscarinic acetylcholine receptors, and the experimental methodologies used for its evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Introduction
This compound is utilized clinically for its muscle relaxant effects, which are primarily attributed to its anticholinergic activity.[1][2][3] By acting as an antagonist at muscarinic acetylcholine receptors (mAChRs), this compound inhibits the action of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems.[1][2] This antagonism leads to a reduction in polysynaptic reflexes, resulting in muscle relaxation.[3][4] The therapeutic applications of this compound extend to various neuromuscular disorders characterized by muscle spasms and stiffness.[1]
Mechanism of Action: Antagonism of Muscarinic Receptors
The primary mechanism through which this compound exerts its effects is the competitive antagonism of muscarinic acetylcholine receptors.[2][3][5] These G-protein coupled receptors are classified into five subtypes (M1-M5), each with distinct signaling pathways and tissue distribution. Pridinol has been reported to exhibit affinity for M1 and M2 receptor subtypes, with Ki values in the micromolar range.[5]
Signaling Pathways
Muscarinic receptors are coupled to different G-proteins, initiating distinct intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Conversely, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. They can also activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), causing membrane hyperpolarization.
As a competitive antagonist, this compound binds to these receptors without activating them, thereby preventing acetylcholine from binding and initiating these downstream signaling events.
Quantitative Data on Receptor Binding
While specific binding affinities of this compound for all muscarinic receptor subtypes are not extensively documented in publicly available literature, existing research indicates that its inhibitory constants (Ki) are in the micromolar range, particularly for the M1 and M2 subtypes.[5] The following table summarizes the generally reported affinities. Further research is required to establish a more comprehensive binding profile across all five muscarinic receptor subtypes.
| Receptor Subtype | Ligand | Reported Affinity (Ki) | Reference |
| M1 | Pridinol | Micromolar (µM) range | [5] |
| M2 | Pridinol | Micromolar (µM) range | [5] |
| M3 | Pridinol | Data not available | |
| M4 | Pridinol | Data not available | |
| M5 | Pridinol | Data not available |
Experimental Protocols
The investigation of the anticholinergic properties of a compound like this compound typically involves a combination of in vitro receptor binding assays and functional assays.
Radioligand Binding Assays
These assays are fundamental in determining the affinity of a drug for its receptor. A typical protocol involves:
-
Membrane Preparation: Isolation of cell membranes expressing the muscarinic receptor subtype of interest.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled competitor drug (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filter is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Functional Assays
Functional assays measure the biological effect of a drug's interaction with its target. For an antagonist like this compound, these assays typically involve measuring its ability to inhibit the response induced by a muscarinic agonist.
-
Tissue Preparation: An isolated tissue preparation containing the muscarinic receptor subtype of interest (e.g., guinea pig ileum for M3 receptors) is mounted in an organ bath.
-
Agonist Response: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a predetermined period.
-
Shift in Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.
-
Schild Analysis: The rightward shift in the agonist dose-response curve is used to determine the pA2 value, which is a measure of the antagonist's potency. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
Conclusion
This compound's therapeutic efficacy as a muscle relaxant is fundamentally linked to its anticholinergic properties, specifically its antagonism of muscarinic acetylcholine receptors. While its affinity for M1 and M2 subtypes has been noted, a more detailed characterization across all receptor subtypes would provide a more complete understanding of its pharmacological profile. The experimental protocols outlined in this guide represent the standard methodologies employed to elucidate the anticholinergic activity of compounds like this compound. Further research utilizing these techniques will be invaluable for a more precise quantification of its receptor interactions and for the development of future therapeutic agents with refined selectivity and efficacy.
References
- 1. Thermodynamics of antagonist binding to rat muscarinic M2 receptors: antimuscarinics of the pridinol, sila-pridinol, diphenidol and sila-diphenidol type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neuron.mefst.hr [neuron.mefst.hr]
- 3. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 4. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
The Genesis of a Centrally Acting Muscle Relaxant: A Technical History of Pridinol Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pridinol mesylate, a centrally acting muscle relaxant with anticholinergic properties, has a history rooted in the mid-20th century. Initially developed by Tobishi Pharmaceutical Co. Ltd., its journey from synthesis to clinical application has been marked by various chemical and clinical investigations. This technical guide provides an in-depth exploration of the discovery, developmental history, and key experimental data of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, mechanism of action, and clinical evaluation.
Discovery and Developmental History
This compound has been approved for medical use in various countries for the treatment of muscle spasms and stiffness associated with conditions like Parkinson's disease and other neuromuscular disorders.[2] More recently, it was approved for medical use in the UK in May 2020, indicating its continued relevance in modern therapeutics.
Chemical Synthesis
The synthesis of Pridinol and its subsequent conversion to the mesylate salt have been approached through several routes, with the most common methods involving a Grignard reaction.
Synthesis Route 1: From Methyl Acrylate and Piperidine
One of the primary methods for synthesizing Pridinol involves a two-step process starting with the Michael addition of piperidine to methyl acrylate, followed by a Grignard reaction with phenylmagnesium bromide.[3][4]
Step 1: Synthesis of Methyl 3-(1-piperidinyl)propionate
Piperidine is reacted with methyl acrylate to yield methyl 3-(1-piperidinyl)propionate. This reaction is a classic example of a Michael addition, where a nucleophile (piperidine) adds to an α,β-unsaturated carbonyl compound (methyl acrylate).
Step 2: Synthesis of Pridinol via Grignard Reaction
The resulting ester, methyl 3-(1-piperidinyl)propionate, is then treated with a Grignard reagent, phenylmagnesium bromide (C₆H₅MgBr). The Grignard reagent adds twice to the carbonyl group of the ester, leading to the formation of the tertiary alcohol, Pridinol.
Step 3: Formation of this compound
Pridinol is then reacted with methanesulfonic acid (CH₃SO₃H) in a suitable solvent, such as ether, to form the mesylate salt.[3]
Synthesis Route 2: From Chloroethanol and Piperidine
An alternative synthesis route starts with the reaction of chloroethanol and piperidine to form 2-piperidyl ethanol. This intermediate is then halogenated and reacted with magnesium to form a Grignard reagent, which subsequently reacts with benzophenone to yield Pridinol.[1] This route is generally considered longer and may result in lower yields compared to the methyl acrylate route.[3]
Experimental Protocol: Synthesis of this compound from Methyl Acrylate and Piperidine[3][4]
Materials:
-
Methyl acrylate
-
Piperidine
-
Phenylmagnesium bromide (Grignard reagent)
-
Methanesulfonic acid
-
Ether (or dichloromethane)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate
Procedure:
-
Synthesis of Methyl 3-(1-piperidinyl)propionate:
-
To a solution of methyl acrylate, piperidine is added dropwise.
-
The reaction mixture is heated to reflux and the reaction progress is monitored by gas chromatography.
-
Upon completion, the product, methyl 3-(1-piperidinyl)propionate, is isolated by vacuum distillation.
-
-
Synthesis of Pridinol:
-
Methyl 3-(1-piperidinyl)propionate is dissolved in anhydrous THF and cooled to 0°C.
-
Phenylmagnesium bromide solution is added dropwise to the cooled solution.
-
After the addition is complete, the reaction mixture is heated to 66°C and stirred for 3 hours.
-
The reaction is then cooled to 0°C and quenched by the dropwise addition of a 4 M HCl solution.
-
The aqueous phase is extracted with chloroform, and the combined organic phases are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude Pridinol, which can be purified by recrystallization from ethanol.
-
-
Formation of this compound:
-
The purified Pridinol is dissolved in ether and cooled to -15°C.
-
A solution of methanesulfonic acid in ether is added dropwise, leading to the precipitation of a white solid.
-
The mixture is stirred for 30 minutes after the addition is complete.
-
The solid product, this compound, is collected by filtration, washed with ether, and dried under vacuum at 70°C.
-
Quantitative Data:
| Step | Reactants | Product | Yield Range |
| 1. Michael Addition | Methyl acrylate, Piperidine | Methyl 3-(1-piperidinyl)propionate | 79-99.8% |
| 2. Grignard Reaction | Methyl 3-(1-piperidinyl)propionate, Phenylmagnesium bromide | Pridinol | 79-99.8% |
| 3. Salt Formation | Pridinol, Methanesulfonic acid | This compound | High |
Note: Yields are reported as a range found in patent literature and can vary based on specific reaction conditions.[3]
Mechanism of Action
This compound exerts its muscle relaxant effects through its action as a centrally acting anticholinergic agent.[2][5] Its primary pharmacological target is the muscarinic acetylcholine receptor (mAChR).
Antagonism of Muscarinic Acetylcholine Receptors
Acetylcholine is a key neurotransmitter in the central and peripheral nervous systems, playing a crucial role in muscle contraction. Pridinol acts as an antagonist at muscarinic acetylcholine receptors, competitively blocking the binding of acetylcholine.[2] This blockade occurs at postganglionic parasympathetic nerve endings and on smooth muscle cells.[6] By inhibiting cholinergic neurotransmission in the central nervous system, Pridinol reduces the excitability of motor neurons, leading to a decrease in muscle tone and relief from spasms.
The myorelaxant effect of this compound is observed in both smooth and striated muscle tissue.[5] This is attributed to its dual action as a muscarinic acetylcholine receptor antagonist and an inhibitor of stimulus conduction in spinal motor neurons.[5]
Preclinical Pharmacology
Preclinical studies have been instrumental in characterizing the pharmacological profile of this compound.
Receptor Binding Affinity
While specific Ki values for Pridinol at different muscarinic receptor subtypes are not widely reported in publicly accessible literature, its classification as a potent anticholinergic agent suggests a high affinity for these receptors.
In Vivo Animal Models
Animal models have been used to evaluate the muscle relaxant properties of this compound. Studies in beagle dogs have been conducted to assess its pharmacokinetic profile. In one such study, after a single oral dose of 12 mg, the following pharmacokinetic parameters were observed for conventional tablets:
| Parameter | Value (Mean ± SD) | Unit |
| Cmax | 36.48 ± 4.92 | ng/mL |
| Tmax | 0.97 ± 0.16 | h |
| AUC(0-12) | 77.58 ± 29.22 | ng·h/mL |
| t1/2 | 1.52 ± 0.67 | h |
These studies demonstrated that Pridinol is rapidly absorbed and has a relatively short half-life in this animal model.
Clinical Development
The clinical development of this compound has focused on establishing its efficacy and safety in the treatment of muscle spasticity and associated pain.
Pivotal Clinical Trials
A meta-analysis of two double-blind, randomized, placebo-controlled trials provides significant insights into the clinical efficacy and safety of this compound in adult patients with muscle pain.[7]
Study Design:
-
Population: 342 adult patients with mild to moderate acute muscle pain.
-
Intervention: this compound (oral or intramuscular) or placebo for 3 weeks.
-
Primary Endpoint: Global response rate based on physicians' clinical judgment.
-
Secondary Endpoints: Response on pain at rest, pain at movement, stiffness, tenderness, and movement restriction.
Efficacy Results:
| Endpoint | Pridinol Group | Placebo Group | Odds Ratio (95% CI) | p-value |
| Global Response Rate | 74.0% | 49.7% | 2.86 (1.82 - 4.51) | < 0.00001 |
The meta-analysis demonstrated a significantly higher global response rate for Pridinol compared to placebo.[7]
Safety and Tolerability:
The safety profile of Pridinol was found to be comparable to that of placebo.
| Adverse Event | Pridinol Group | Placebo Group |
| Patients with Drug-Related Adverse Events | 13 | 10 |
| Discontinuations due to Adverse Events | 4 | 1 |
The most frequently reported adverse events in a bioequivalence study in healthy volunteers were headache and dizziness.[8]
Pharmacokinetics in Humans
A randomized, crossover bioequivalence study in 34 healthy adult subjects provided detailed pharmacokinetic data for a single 4 mg oral dose of this compound.[8][9]
| Parameter | Geometric Mean (Test Product) | Geometric Mean (Reference Product) | Unit |
| Cmax | 29.27 | 27.44 | ng/mL |
| Tmax (Mean) | 1.00 | 0.90 | h |
| AUC(0-tlast) | 187.93 | 183.51 | h·ng/mL |
| t1/2 (Mean) | 19.14 | 18.85 | h |
These results indicate that Pridinol is rapidly absorbed after oral administration, with a relatively long elimination half-life in humans compared to what has been observed in animal models.[8][9]
Experimental Workflows
Bioequivalence Study Workflow
The following diagram illustrates the typical workflow of a randomized, crossover bioequivalence study, similar to the one conducted for this compound.
Conclusion
This compound has a well-established history as a centrally acting muscle relaxant. Its development has been supported by chemical synthesis advancements and confirmed by preclinical and clinical investigations. The primary mechanism of action, antagonism of muscarinic acetylcholine receptors, is well-understood. Clinical data from randomized controlled trials have demonstrated its efficacy and a favorable safety profile for the treatment of muscle pain and spasticity. This technical guide provides a comprehensive overview of the key data and methodologies that have defined the development of this compound, serving as a valuable resource for the scientific and drug development community.
References
- 1. CN103254154A - Novel method for preparing mesylate pridinol - Google Patents [patents.google.com]
- 2. What is Pridinol Mesilate used for? [synapse.patsnap.com]
- 3. CN104262290B - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN104262290A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Effectiveness rehabilitative therapy and this compound in low back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pridinol | C20H25NO | CID 4904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Efficacy and safety/tolerability of pridinol: a meta-analysis of double-blind, randomized, placebo-controlled trials in adult patients with muscle pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to Pridinol Mesylate (CAS Number: 6856-31-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pridinol mesylate is a centrally acting anticholinergic agent and muscle relaxant. This document provides a comprehensive technical overview of this compound, with a specific focus on its chemical and physical properties, pharmacological profile, and analytical and synthetic methodologies. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for its synthesis and analysis are provided, along with visualizations of its mechanism of action and experimental workflows to support research and development efforts.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. It is the methanesulfonate salt of Pridinol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6856-31-1 | [1][2] |
| Molecular Formula | C₂₁H₂₉NO₄S | [2] |
| Molecular Weight | 391.53 g/mol | [2] |
| Appearance | White to Off-White Crystalline Powder | [1] |
| Melting Point | 152.5-155 °C | [1] |
| Solubility | Sparingly soluble in water. Soluble in ethanol. Slightly soluble in chloroform and ethyl acetate. | [3] |
| pKa (Strongest Basic) | 9.34 (Predicted) | [4] |
| LogP | 3.7 (Predicted) | [4] |
Spectroscopic Data
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Predicted spectrum available.[1] |
| ¹³C NMR | Predicted spectrum available. |
| Mass Spectrometry (MS) | Intense peaks at m/z: 98, 113, 180, 295.[3] |
| Infrared (IR) Spectroscopy | Data available. |
Pharmacology
This compound functions as a centrally acting muscle relaxant with anticholinergic properties.[5][6] Its therapeutic effects are primarily attributed to its antagonism of muscarinic acetylcholine receptors.[2][7]
Mechanism of Action
This compound is an antagonist of muscarinic acetylcholine receptors (mAChRs), with activity reported at M1 and M2 subtypes.[2] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that mediates muscle contraction.[5] This antagonism occurs in both the central and peripheral nervous systems, leading to a reduction in muscle spasms and stiffness.[5][6]
The binding of acetylcholine to M1, M3, and M5 muscarinic receptors, which are coupled to Gq/11 proteins, typically activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), leading to smooth muscle contraction. This compound, by blocking these receptors, prevents this signaling cascade.
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). By antagonizing these receptors, pridinol can modulate neuronal activity.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. CN104262290A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. Thermodynamics of antagonist binding to rat muscarinic M2 receptors: antimuscarinics of the pridinol, sila-pridinol, diphenidol and sila-diphenidol type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of this compound in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.thesciencein.org [pubs.thesciencein.org]
Methodological & Application
Application Note: Quantification of Pridinol Mesylate in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Pridinol mesylate in human plasma. The straightforward protein precipitation-based sample preparation protocol and the high selectivity of MS/MS detection provide a reliable and high-throughput workflow for pharmacokinetic studies and drug monitoring research. Diphenidol hydrochloride is utilized as an internal standard to ensure accuracy and precision. The method demonstrates excellent linearity over the calibrated range with a lower limit of quantification of 0.0500 ng/mL.
Introduction
This compound is a centrally acting muscle relaxant used in the treatment of muscle spasms. Accurate quantification of Pridinol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note presents a complete protocol for the determination of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity. The method described herein is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for Pridinol quantification.
Experimental
Materials and Reagents
-
This compound reference standard
-
Diphenidol hydrochloride (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2EDTA)
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of Pridinol and the internal standard from human plasma.
Protocol:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, Diphenidol hydrochloride.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved using a C18 reversed-phase column.
LC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 10% B to 90% B in 3 min, hold for 1 min, re-equilibrate for 2 min |
Mass Spectrometry
Detection and quantification were performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization.
MS/MS Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pridinol | 296.2 | 98.1 |
| Diphenidol (IS) | 310.2 | 128.9 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of this compound in human plasma.
Method Validation
The method was validated for linearity, sensitivity, precision, and accuracy.[1]
Quantitative Data Summary:
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 0.0500 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50.0 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (CV%) | ≤ 4.5% |
| Inter-day Precision (CV%) | ≤ 4.5% |
| Accuracy (RE%) | Within ± 6.6% |
Experimental Workflow and Protocols
The following diagrams illustrate the key workflows and protocols described in this application note.
Caption: Overall experimental workflow for this compound quantification.
Caption: Detailed sample preparation protocol.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation protocol and the specificity of the MRM detection make this method well-suited for pharmacokinetic studies and routine drug monitoring in a research setting.
References
Application Notes and Protocols: In Vivo Animal Models for Studying the Effects of Pridinol Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pridinol mesylate is a centrally-acting muscle relaxant with a dual mechanism of action: it functions as an anticholinergic agent by antagonizing muscarinic acetylcholine receptors and also acts as a sigma-1 (σ1) receptor agonist.[1][2][3] Clinically, it is prescribed for the treatment of muscle spasms, stiffness, and associated pain.[2][3][4] Its therapeutic potential may also extend to neurodegenerative disorders where σ1 receptor activation is considered beneficial.[5][6][7]
These application notes provide detailed protocols for evaluating the efficacy of this compound in established in vivo animal models relevant to its therapeutic indications, namely muscle spasticity and Parkinson's disease. Due to a lack of extensive published preclinical efficacy studies for this compound in these specific models, the following protocols are based on standard, validated methodologies for assessing muscle relaxant and neuroprotective effects of test compounds.
I. Models for Muscle Spasticity
Muscle spasticity, a component of the upper motor neuron syndrome, is characterized by a velocity-dependent increase in tonic stretch reflexes (muscle tone) and exaggerated tendon jerks.[8] Animal models that mimic these features are crucial for the preclinical evaluation of muscle relaxants like this compound.
A. Spinal Cord Injury (SCI)-Induced Spasticity Model in Rodents
A well-established method to induce spasticity is through a contusion or transection injury to the spinal cord.[8]
Experimental Protocol:
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).
-
Spinal Cord Injury Procedure:
-
Anesthetize the animal using isoflurane.
-
Perform a laminectomy at the thoracic level (T9-T10).
-
Induce a moderate contusion injury using a standardized impactor device (e.g., Infinite Horizon Impactor).
-
Suture the muscle layers and close the skin incision.
-
Provide post-operative care including analgesics, antibiotics, and manual bladder expression until autonomic control is regained.
-
-
Development of Spasticity: Spasticity typically develops over several weeks post-injury. Monitor animals for signs of hypertonia and muscle spasms.
-
This compound Administration:
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.
-
Dosage: Based on available pharmacokinetic data and dose-ranging studies, a starting dose of 5-10 mg/kg for rats and 2-5 mg/kg for mice can be used. A dose-response study is recommended.
-
Treatment Groups:
-
Vehicle Control (e.g., saline or appropriate vehicle)
-
This compound (low, medium, and high doses)
-
Positive Control (e.g., Baclofen, 5-10 mg/kg, i.p.)
-
-
-
Assessment of Muscle Tone and Spasms:
-
Electromyography (EMG):
-
Implant fine-wire electrodes into the gastrocnemius and tibialis anterior muscles of the hindlimbs.
-
Record EMG activity during passive limb movement at varying velocities to quantify hypertonia.
-
Measure the frequency and amplitude of spontaneous muscle spasms.
-
-
Modified Ashworth Scale (MAS) for Rodents: A subjective scoring system to assess resistance to passive limb movement.
-
H-reflex (Hoffmann's reflex) Testing: Measure the amplitude of the H-reflex, an electrical analogue of the stretch reflex, to assess spinal reflex hyperexcitability.
-
-
Behavioral Assessments:
-
Open Field Test: To assess general locomotor activity and potential sedative side effects.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | EMG Activity (µV) during Passive Stretch | Modified Ashworth Score | H-reflex Amplitude (mV) | Latency to Fall (s) on Rotarod |
| Vehicle Control | - | ||||
| Pridinol (Low) | |||||
| Pridinol (Medium) | |||||
| Pridinol (High) | |||||
| Positive Control |
Caption: Table for summarizing the effects of this compound in an SCI-induced spasticity model.
Experimental Workflow:
Caption: Experimental workflow for studying this compound in an SCI-induced spasticity model.
II. Models for Parkinson's Disease
This compound's anticholinergic properties make it relevant for symptomatic treatment in Parkinson's disease, while its sigma-1 receptor agonism suggests potential neuroprotective effects.[3]
A. MPTP-Induced Mouse Model of Parkinson's Disease
The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking key pathological features of Parkinson's disease.[9][10][11]
Experimental Protocol:
-
Animal Model: Adult male C57BL/6 mice (8-12 weeks old), known for their sensitivity to MPTP.
-
MPTP Administration:
-
Acute Regimen: Administer MPTP hydrochloride at 20 mg/kg (free base) via i.p. injection four times at 2-hour intervals.
-
Sub-acute Regimen: Administer MPTP at 25-30 mg/kg once daily for five consecutive days.
-
-
This compound Treatment:
-
Symptomatic Treatment Model: Begin this compound administration after the final MPTP injection.
-
Neuroprotective Model: Start this compound treatment prior to and concurrently with MPTP administration.
-
Route and Dosage: i.p. injection or oral gavage, with doses ranging from 2-10 mg/kg.
-
Treatment Groups:
-
Saline + Saline
-
Saline + this compound
-
MPTP + Saline
-
MPTP + this compound (multiple doses)
-
-
-
Behavioral Assessments (7-14 days post-MPTP):
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To measure bradykinesia.
-
Cylinder Test: To evaluate forelimb akinesia and spontaneous motor activity.
-
-
Neurochemical and Histological Analysis (21 days post-MPTP):
-
High-Performance Liquid Chromatography (HPLC): Measure dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
Immunohistochemistry/Stereology: Quantify the number of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc) and the density of TH-positive fibers in the striatum.
-
Data Presentation:
| Treatment Group | Dopamine Level in Striatum (ng/mg tissue) | TH+ Neuron Count in SNc | Latency to Turn on Pole (s) | Time on Rotarod (s) |
| Saline + Saline | ||||
| Saline + Pridinol | ||||
| MPTP + Saline | ||||
| MPTP + Pridinol (Low Dose) | ||||
| MPTP + Pridinol (High Dose) |
Caption: Table for summarizing the effects of this compound in an MPTP mouse model of Parkinson's disease.
Experimental Workflow:
Caption: Experimental workflow for studying this compound in an MPTP-induced Parkinson's disease model.
III. Signaling Pathways
A. Anticholinergic Mechanism of Action
This compound acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), primarily in the central nervous system. This action is thought to reduce the hyperactivity of cholinergic pathways that contributes to muscle spasms and motor symptoms in certain disorders.
Caption: Anticholinergic mechanism of this compound.
B. Sigma-1 Receptor Agonism and Neuroprotection
As a sigma-1 receptor agonist, this compound may promote neuroprotective effects by modulating intracellular calcium signaling, reducing endoplasmic reticulum (ER) stress, and enhancing mitochondrial function.[6][7] This is particularly relevant for neurodegenerative disease models.
Caption: Sigma-1 receptor-mediated neuroprotective pathway of this compound.
IV. Conclusion
The provided application notes and protocols offer a framework for the in vivo evaluation of this compound in relevant animal models of muscle spasticity and Parkinson's disease. These methodologies, based on established preclinical research standards, will enable researchers to investigate the therapeutic potential of this compound and further elucidate its mechanisms of action. Rigorous dose-response studies and the inclusion of appropriate controls are essential for obtaining robust and translatable data.
References
- 1. medkoo.com [medkoo.com]
- 2. Effectiveness rehabilitative therapy and this compound in low back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Pridinol Mesilate used for? [synapse.patsnap.com]
- 4. Frontiers | Effectiveness rehabilitative therapy and this compound in low back pain [frontiersin.org]
- 5. The sigma-1 receptor mediates the beneficial effects of pridopidine in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Sigma-1 Receptor Mediates Pridopidine Rescue of Mitochondrial Function in Huntington Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principles of pharmaceutical management of spastic hypertonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Path to Progress Preclinical Studies of Age-Related Neurodegenerative Diseases: A Perspective on Rodent and hiPSC-Derived Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 11. Preclinical models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Pridinol Mesylate Dissolution Testing for Formulation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pridinol mesylate is a centrally acting anticholinergic drug used as a muscle relaxant. The development of oral solid dosage forms for this compound requires robust analytical methods to ensure product quality and performance. Dissolution testing is a critical in-vitro tool used to assess the lot-to-lot quality of a drug product, guide the development of new formulations, and ensure continuing product quality after manufacturing changes.[1] This application note provides a detailed protocol for the dissolution testing of immediate-release this compound formulations, suitable for formulation screening and quality control purposes. The methodology is based on validated procedures reported in the scientific literature.[2][3]
Principle: In-vitro dissolution testing measures the rate and extent of drug release from a solid dosage form under specified conditions. The test is designed to mimic the physiological conditions of the gastrointestinal tract. For formulation studies, dissolution profiles of different prototype formulations are compared to select the optimal composition and manufacturing process. These profiles are generated by measuring the amount of drug dissolved at several time points.
Recommended Dissolution Method and Protocol
This protocol is recommended for immediate-release this compound tablets.
1. Materials and Equipment:
-
Dissolution Apparatus: USP Apparatus 2 (Paddles)
-
Dissolution Vessels: 1000 mL capacity
-
Water Bath: Capable of maintaining a temperature of 37.0 ± 0.5 °C.[2]
-
Analytical Balance
-
pH Meter
-
HPLC System: With UV detector, C18 column, and data acquisition software.
-
Syringes and Filters: (e.g., 0.45 µm PVDF)
-
Reagents: Potassium phosphate monobasic, Sodium hydroxide, Acetonitrile (HPLC grade), Purified water.
-
This compound Reference Standard
2. Experimental Conditions Summary:
A summary of the optimized and validated dissolution test conditions for a combined tablet formulation containing this compound is presented below.[2][3]
| Parameter | Recommended Condition |
| Apparatus | USP Apparatus 2 (Paddles) |
| Dissolution Medium | 50 mM Phosphate Buffer, pH 7.5 |
| Volume of Medium | 900 mL |
| Temperature | 37.0 ± 0.5 °C |
| Paddle Speed | 75 rpm |
| Sampling Times | 5, 10, 15, 20, 30, 45, and 60 minutes |
| Analysis | High-Performance Liquid Chromatography (HPLC) |
3. Detailed Experimental Protocol:
a. Preparation of Dissolution Medium (50 mM Phosphate Buffer, pH 7.5):
-
Weigh and dissolve an appropriate amount of potassium phosphate monobasic in purified water to obtain a 50 mM solution.
-
Adjust the pH of the solution to 7.5 using a sodium hydroxide solution.
-
De-aerate the medium by a suitable method (e.g., vacuum filtration, sonication) before use.
b. Dissolution Test Procedure:
-
Assemble the dissolution apparatus and pre-heat the water bath to 37.0 ± 0.5 °C.
-
Place 900 mL of the prepared dissolution medium into each vessel and allow the medium to equilibrate to the target temperature.
-
Carefully place one this compound tablet into each vessel, ensuring it sinks to the bottom before starting the paddle rotation.
-
Immediately start the apparatus at a rotation speed of 75 rpm.
-
At each specified time point (e.g., 5, 10, 15, 30, 45, 60 min), withdraw a sample aliquot (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the withdrawn sample through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Analyze the filtered samples for this compound content using a validated HPLC method. No volume replacement is necessary if the total volume removed is less than 5% of the initial volume.
c. Analytical Method (HPLC): The quantification of dissolved this compound is typically performed using a reverse-phase HPLC method.
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 5.0) in a 1:2 v/v ratio has been described.[4][5]
-
Injection Volume: 20 µL
-
Quantification: Calculate the concentration of this compound in the samples by comparing the peak area with that of a standard solution of known concentration.
Data Presentation for Formulation Studies
For formulation development, comparing the dissolution profiles of different prototypes is essential. The data should be tabulated to facilitate this comparison.
Table 1: Example Dissolution Profiles of Two this compound Formulations
| Time (minutes) | % Drug Dissolved (Formulation A) | % Drug Dissolved (Formulation B) |
| 0 | 0 | 0 |
| 5 | 35 | 25 |
| 10 | 58 | 45 |
| 15 | 75 | 62 |
| 20 | 88 | 78 |
| 30 | 95 | 89 |
| 45 | 99 | 96 |
Note: Data are hypothetical and for illustrative purposes only.
The acceptance criterion for immediate-release dosage forms is often set at not less than 75% (Q) of the drug dissolved in 45 minutes.[2][3]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting a dissolution test for this compound tablets.
Caption: Workflow for this compound Dissolution Testing.
References
- 1. fda.gov [fda.gov]
- 2. Development and Validation of a Dissolution Test for Meloxicam and this compound from Combined Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of this compound in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an HPLC method for the determination of process-related impurities in this compound, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of Pridinol Mesylate: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the spectroscopic analysis of Pridinol Mesylate using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques are crucial for the structural elucidation, identification, and purity assessment of this active pharmaceutical ingredient (API).
This compound, chemically known as 1,1-diphenyl-3-(1-piperidinyl)-1-propanol methanesulfonate, is a centrally acting muscle relaxant. Its therapeutic efficacy is intrinsically linked to its precise chemical structure. Therefore, robust analytical methods are essential to ensure its quality and consistency. Spectroscopic techniques like NMR and IR provide a molecular fingerprint, offering detailed information about the compound's functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are instrumental in the characterization of this compound.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted proton chemical shifts (δ) for this compound. These values are based on the known chemical structure and typical chemical shift ranges for similar functional groups.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons (C₆H₅)₂ | 7.20 - 7.50 | Multiplet | Protons on the two phenyl rings. |
| -OH | ~5.0 (variable) | Singlet (broad) | The chemical shift of the hydroxyl proton is concentration and solvent dependent. |
| -CH₂- (adjacent to piperidine) | ~2.50 - 2.70 | Multiplet | |
| -CH₂- (adjacent to quaternary C) | ~2.20 - 2.40 | Multiplet | |
| Piperidine Ring Protons (-CH₂-) | ~1.40 - 1.70 | Multiplet | Multiple overlapping signals from the piperidine ring protons. |
| Mesylate (-CH₃) | ~2.80 | Singlet | Methyl protons of the methanesulfonate counter-ion. |
Predicted ¹³C NMR Spectral Data
The predicted carbon-13 chemical shifts for this compound are outlined in the table below, providing a map of the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Quaternary Carbon (-C(OH)(Ph)₂) | ~75 - 85 |
| Aromatic Carbons (-C₆H₅) | ~125 - 145 |
| Piperidine Ring Carbons (-CH₂-) | ~24 - 55 |
| -CH₂- (adjacent to piperidine) | ~55 - 65 |
| -CH₂- (adjacent to quaternary C) | ~35 - 45 |
| Mesylate (-CH₃) | ~40 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The Attenuated Total Reflectance (ATR) sampling technique is particularly suitable for the analysis of solid this compound powder.
Characteristic IR Absorption Bands
The table below lists the expected characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3500 - 3200 | O-H stretch | Hydroxyl group (-OH) | Broad, Medium |
| 3100 - 3000 | C-H stretch | Aromatic C-H | Medium |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (piperidine and propyl chain) | Strong |
| 1600 - 1450 | C=C stretch | Aromatic ring | Medium |
| 1250 - 1000 | S=O stretch | Mesylate (SO₃) | Strong |
| 1100 - 1000 | C-O stretch | Tertiary alcohol | Medium |
Experimental Protocols
The following are detailed protocols for the NMR and IR analysis of this compound.
Protocol for NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.
Materials:
-
This compound powder
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes (5 mm)
-
Volumetric flask and pipette
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Ensure complete dissolution by vortexing the sample.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum.
-
Protocol for ATR-FTIR Spectroscopy
Objective: To obtain an infrared spectrum of solid this compound to identify its functional groups.
Materials:
-
This compound powder
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of this compound powder onto the center of the ATR crystal using a clean spatula.
-
Use the ATR pressure clamp to ensure good contact between the sample and the crystal surface.
-
Acquire the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary.
-
After analysis, release the pressure clamp, remove the sample powder, and clean the crystal surface thoroughly with a solvent-moistened wipe.
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for NMR and IR Spectroscopic Analysis.
Troubleshooting & Optimization
Technical Support Center: Optimizing Pridinol Mesylate Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the solubility of Pridinol mesylate for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a centrally-acting muscle relaxant with anticholinergic properties.[1][2] Its primary mechanism of action is the antagonism of muscarinic acetylcholine receptors (mAChRs).[3][4] By blocking these receptors, this compound inhibits the action of acetylcholine, a neurotransmitter that triggers muscle contractions, leading to muscle relaxation.[3][5]
Q2: What are the common solvents for dissolving this compound for in vitro studies?
A2: Common solvents for dissolving this compound include Dimethyl Sulfoxide (DMSO), ethanol, and water.[4][6][7] For cell-based assays, DMSO is frequently used to prepare concentrated stock solutions, which are then further diluted in culture media.
Q3: What is the recommended storage condition for this compound powder and stock solutions?
A3: this compound powder should be stored at 4°C in a sealed container, away from moisture and light. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Solubility Data
The solubility of this compound can vary depending on the solvent and conditions such as temperature and pH. The following table summarizes available quantitative solubility data.
| Solvent | Concentration | Notes |
| Water | Sparingly soluble | Solubility is pH-dependent.[6][8] |
| >58.7 µg/mL (at pH 7.4) | [9] | |
| DMSO | ≥16.95 mg/mL | [1] |
| 125 mg/mL (319.27 mM) | Requires sonication. Use of new, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. | |
| Ethanol | ≥40.53 mg/mL | Requires sonication.[6] |
| Methanol | Soluble | Used for preparing stock solutions for HPLC analysis.[8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 391.52 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.9152 mg of this compound.
-
Weigh the compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of anhydrous DMSO to the tube. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a sonicator water bath for 10-15 minutes.
-
-
Sterilization (Optional): If required for your specific application, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
Procedure:
-
Determine the final concentration: Decide on the final concentrations of this compound you want to test in your assay.
-
Serial Dilution: Perform a serial dilution of the 10 mM stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, it is crucial to perform the dilution in a stepwise manner. Do not add a small volume of concentrated stock directly to a large volume of aqueous medium.
-
Example: To prepare a 10 µM working solution, you could first dilute the 10 mM stock 1:100 in media (to get 100 µM), and then dilute this intermediate solution 1:10 in media.
-
-
DMSO Concentration Control: Ensure the final concentration of DMSO in your working solutions is low (typically <0.5%) to minimize solvent toxicity to the cells.[10] Remember to include a vehicle control (media with the same final concentration of DMSO) in your experimental setup.
-
Immediate Use: It is best to prepare fresh working solutions for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer or cell culture medium | - Rapid change in solvent polarity.- Exceeding the solubility limit in the final medium. | - Perform serial dilutions in a stepwise manner.[10]- Gently warm the solution to 37°C.- Increase the final volume of the medium to lower the concentration.- Consider using a co-solvent if compatible with your assay. |
| Compound appears insoluble in DMSO even after sonication | - The compound may have absorbed moisture.- The DMSO may be old or have absorbed water (hygroscopic). | - Ensure this compound powder is stored in a desiccator.- Use a fresh, unopened bottle of anhydrous DMSO. |
| Variability in experimental results | - Incomplete dissolution of the stock solution.- Degradation of the compound. | - Visually inspect the stock solution for any undissolved particles before use.- Prepare fresh stock solutions regularly and store them properly in aliquots to avoid freeze-thaw cycles. |
Visualizations
Signaling Pathway
This compound acts as an antagonist at muscarinic acetylcholine receptors (mAChRs). These are G protein-coupled receptors (GPCRs) that, upon binding with acetylcholine, initiate intracellular signaling cascades. The diagram below illustrates a simplified overview of the signaling pathway affected by this compound.
Caption: Simplified signaling pathway of muscarinic acetylcholine receptors.
Experimental Workflow
The following diagram outlines the general workflow for preparing this compound solutions for in vitro experiments.
References
- 1. Effectiveness rehabilitative therapy and this compound in low back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effectiveness rehabilitative therapy and this compound in low back pain [frontiersin.org]
- 3. What is the mechanism of Pridinol Mesilate? [synapse.patsnap.com]
- 4. CAS 6856-31-1: this compound | CymitQuimica [cymitquimica.com]
- 5. What is Pridinol Mesilate used for? [synapse.patsnap.com]
- 6. Pridinol | C20H25NO | CID 4904 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pridinol [drugfuture.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. This compound | C21H29NO4S | CID 165542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
Identifying Pridinol mesylate degradation products in HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of Pridinol mesylate and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of this compound observed during stability studies?
A1: Under forced degradation conditions as recommended by the International Council for Harmonisation (ICH) guidelines, this compound primarily degrades into two major products.[1][2][3] Acidic and photolytic stress conditions typically lead to a dehydration product, resulting from the elimination of a water molecule.[1][2] Oxidative stress conditions, on the other hand, generally produce the N-oxide derivative of Pridinol.[1][2]
| Stress Condition | Major Degradation Product | Common Abbreviation |
| Acidic (e.g., 0.1N HCl) | Product of water elimination | ELI / Anhydro Pridinol |
| Photolytic (UV/Visible light) | Product of water elimination | ELI / Anhydro Pridinol |
| Oxidative (e.g., H₂O₂) | N-oxidation derivative | NOX / Pridinol N-Oxide |
Q2: I am observing unexpected peaks in my HPLC chromatogram for this compound. What could they be?
A2: Unexpected peaks in your chromatogram could be due to several factors:
-
Degradation Products: As mentioned in Q1, this compound can degrade under certain conditions. If your sample has been exposed to acid, light, or oxidizing agents, these peaks could correspond to Anhydro Pridinol or Pridinol N-Oxide.[1][2]
-
Process-Related Impurities: Impurities from the synthesis of this compound may also be present.[4]
-
Excipient Interference: If you are analyzing a formulated product, peaks from excipients might be co-eluting with your analyte or its degradation products.
-
System Contamination: Carryover from previous injections or contamination of the mobile phase or HPLC system can introduce extraneous peaks.
Q3: What are the typical HPLC conditions for the analysis of this compound and its degradation products?
A3: Several validated stability-indicating HPLC methods have been published. A common approach involves reversed-phase chromatography. Below is a summary of typical conditions:
| Parameter | Typical Conditions |
| Column | C18 (Reversed-Phase)[1][2][4][5] |
| Mobile Phase | A mixture of a phosphate buffer, methanol, and/or acetonitrile. Isopropanol is also sometimes used.[1][2][4][5] |
| pH of Buffer | Typically in the range of 5.0 to 6.4.[1][4][5] |
| Detection | UV detection at wavelengths ranging from 220 nm to 258 nm.[1][2][5] |
| Flow Rate | Commonly 0.8 to 1.0 mL/min.[1][2][4][5] |
Troubleshooting Guide
Issue 1: Poor resolution between this compound and its degradation products.
-
Possible Cause: The mobile phase composition may not be optimal.
-
Troubleshooting Steps:
-
Adjust Organic Modifier Concentration: Vary the ratio of the organic solvent (e.g., methanol, acetonitrile) to the aqueous buffer. A slight decrease in the organic content can increase retention times and improve separation.
-
Modify pH of the Mobile Phase: Altering the pH of the buffer can change the ionization state of the analytes and improve resolution.
-
Change Organic Modifier: If using methanol, consider switching to acetonitrile or a ternary mixture, as this can alter selectivity.
-
Gradient Elution: If isocratic elution is not providing sufficient resolution, developing a gradient method can help to separate the peaks more effectively.
-
Issue 2: Tailing or asymmetric peaks for this compound.
-
Possible Cause 1: Secondary interactions with the stationary phase.
-
Troubleshooting Steps:
-
Use a Base-Deactivated Column: Pridinol has a basic nitrogen that can interact with residual silanols on the silica support of the column. Using a base-deactivated or end-capped column can minimize these interactions.
-
Add a Competing Amine: Incorporating a small amount of a competing amine, like triethylamine, into the mobile phase can reduce peak tailing.
-
-
Possible Cause 2: Column overload.
-
Troubleshooting Steps:
-
Reduce Injection Volume or Sample Concentration: Injecting a smaller amount of the sample can prevent overloading the column and improve peak shape.
-
Issue 3: Inconsistent retention times.
-
Possible Cause 1: Inadequate column equilibration.
-
Troubleshooting Steps:
-
Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. A stable baseline is a good indicator of equilibration.
-
-
Possible Cause 2: Fluctuations in mobile phase composition or temperature.
-
Troubleshooting Steps:
-
Prepare fresh mobile phase daily and ensure it is well-mixed.
-
Use a column oven to maintain a consistent temperature, as temperature can significantly affect retention times.
-
-
Possible Cause 3: Pump malfunction or leaks.
-
Troubleshooting Steps:
-
Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to generate its primary degradation products for analytical method development and validation.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1N Hydrochloric Acid.
-
Reflux the solution for a specified period (e.g., several hours), monitoring the degradation progress by HPLC at various time points.[1]
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1N Sodium Hydroxide.
-
Reflux the solution and monitor the degradation by HPLC.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30%).
-
Keep the solution at room temperature or slightly elevated temperature and monitor the degradation.[1]
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV and/or visible light.
-
A solid sample of the drug should also be exposed to light.[1]
-
-
Thermal Degradation:
-
Heat a solid sample of this compound in an oven at a high temperature (e.g., 50-100°C).[5]
-
Protocol 2: Stability-Indicating HPLC Method
The following is an example of a validated HPLC method for the separation and quantification of this compound and its degradation products.[1][2]
| Parameter | Condition |
| Column | C18, 5 µm particle size |
| Mobile Phase | Methanol, 2-Propanol, and 50mM Potassium Phosphate buffer (pH 6.0) in a ratio of 51:9:40 (v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 220 nm |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 40°C) |
Visualizations
Caption: Degradation pathway of this compound under stress conditions.
Caption: General workflow for HPLC analysis of this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated stability-indicating HPLC method for the determination of this compound. Kinetics study of its degradation in acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Development and validation of an HPLC method for the determination of process-related impurities in this compound, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of this compound in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in Pridinol mesylate chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape during the chromatographic analysis of Pridinol mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (e.g., tailing) for this compound?
Poor peak shape, particularly peak tailing, for this compound, a basic compound, is often attributed to several factors:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the surface of silica-based columns (like C18) can interact with the basic Pridinol molecule, leading to peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of this compound or the silanol groups, causing peak asymmetry.[2][4]
-
Column Overload: Injecting too much sample can saturate the column, resulting in broadened and asymmetrical peaks.[1][5]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length, large detector cell volume, or poorly made connections, can contribute to band broadening and peak tailing.[1][2]
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape.[1]
Q2: What is an acceptable tailing factor for a chromatographic peak?
A tailing factor (Tf), also known as the USP tailing factor, is a measure of peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. While the ideal is 1.0, a tailing factor of less than 2.0 is generally acceptable for most applications. However, for high-precision quantitative analysis, a tailing factor closer to 1.0 is desirable. A tailing factor greater than 1.2 suggests significant tailing that should be addressed.[1]
Q3: How does the mobile phase pH affect the peak shape of this compound?
This compound is a basic compound with a pKa of 9.7 for the piperidinic nitrogen.[6] In reversed-phase chromatography, operating at a low pH (e.g., 2.5-3.5) ensures that the Pridinol molecule is fully protonated (positively charged). This can minimize secondary interactions with silanol groups, which are less ionized at low pH, thereby improving peak shape.[1] Conversely, at a higher pH, interactions between the ionized basic analyte and deprotonated silanol groups can increase, leading to peak tailing.[2][3]
Q4: Can the choice of organic modifier in the mobile phase impact peak shape?
Yes, the organic modifier (e.g., acetonitrile or methanol) can influence peak shape. While both are common in reversed-phase chromatography, they have different properties. For instance, the addition of 2-propanol to a mobile phase containing methanol has been shown to improve the peak shape for Pridinol.[7] Experimenting with the type and concentration of the organic modifier can help optimize peak symmetry.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape in this compound chromatography.
Diagram: Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Data Presentation: Recommended Chromatographic Conditions
The following table summarizes typical starting conditions for the analysis of this compound based on published methods. These can be used as a baseline for method development and troubleshooting.
| Parameter | Recommended Conditions | Reference(s) |
| Column | C18, Reversed-Phase | [6][8][9] |
| Mobile Phase | Acetonitrile or Methanol with Potassium Phosphate Buffer (e.g., 50mM) | [6][8][9] |
| pH | 2.5 - 6.4 | [8][9] |
| Flow Rate | 0.8 - 1.0 mL/min | [6][8][9] |
| Detection | UV at 225 nm, 245 nm, or 258 nm | [6][8][9] |
| Temperature | Ambient or 40°C | [6][8] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To optimize the mobile phase pH to improve the peak shape of this compound.
-
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Potassium dihydrogen phosphate
-
Phosphoric acid or potassium hydroxide solution (for pH adjustment)
-
-
Procedure:
-
Prepare the aqueous portion of the mobile phase by dissolving the phosphate buffer salt in HPLC grade water to the desired concentration (e.g., 50 mM).
-
Adjust the pH of the aqueous buffer solution to a low value (e.g., 2.5 or 3.0) using a dilute solution of phosphoric acid. Use a calibrated pH meter for accurate measurement.
-
Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter.
-
Prepare the final mobile phase by mixing the filtered aqueous buffer with the organic modifier (e.g., acetonitrile) in the desired ratio (e.g., 2:1 v/v aqueous to organic).
-
Equilibrate the HPLC system with the new mobile phase until a stable baseline is achieved before injecting the sample.
-
Analyze the this compound standard and observe the peak shape. If tailing persists, small, incremental adjustments to the pH can be made.
-
Protocol 2: Column Washing and Regeneration
-
Objective: To clean a potentially contaminated column that may be causing poor peak shape.
-
Materials:
-
HPLC grade water
-
HPLC grade isopropanol
-
HPLC grade hexane (if required for non-polar contaminants)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
-
Procedure:
-
Disconnect the column from the detector.
-
Flush the column with 10-20 column volumes of HPLC grade water to remove any buffer salts.
-
Sequentially wash the column with the following solvents for 10-20 column volumes each:
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
If highly non-polar contaminants are suspected, a wash with a solvent like hexane may be performed (ensure compatibility with your column).
-
After the organic solvent washes, flush the column again with isopropanol, followed by methanol, and then acetonitrile.
-
Finally, equilibrate the column with the mobile phase to be used for the analysis until the baseline is stable.
-
Reconnect the column to the detector and perform a test injection.
-
Protocol 3: Sample Dilution and Injection Volume Optimization
-
Objective: To determine if column overload is the cause of poor peak shape.
-
Procedure:
-
Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10) using the mobile phase as the diluent.
-
Inject the original, undiluted sample and record the chromatogram and tailing factor.
-
Inject each of the diluted samples and record the chromatograms and tailing factors.
-
If the peak shape improves significantly with dilution, this indicates that the original sample was overloading the column.
-
Alternatively, keep the sample concentration constant and systematically reduce the injection volume (e.g., from 20 µL to 10 µL, 5 µL, and 2 µL). An improvement in peak shape with a smaller injection volume also points to column overload.
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. uhplcs.com [uhplcs.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of this compound in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of an HPLC method for the determination of process-related impurities in this compound, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Pridinol mesylate in cell culture
Welcome to the technical support center for researchers using Pridinol mesylate in cell culture. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a centrally acting muscle relaxant. Its primary mechanism of action is as an anticholinergic agent, meaning it blocks the action of acetylcholine at muscarinic receptors.[1][2] This atropine-like effect on both smooth and striated muscles is responsible for its therapeutic muscle relaxant properties.[3]
Q2: I'm observing effects in my cell culture that are inconsistent with muscarinic receptor antagonism. What could be the cause?
If you observe effects that cannot be attributed to the blockade of muscarinic receptors, you may be encountering off-target effects of this compound. Off-target effects occur when a drug interacts with unintended molecular targets.[3] It is crucial to consider this possibility, especially at higher concentrations.
Q3: What are the potential off-target sites for this compound?
While the primary targets are muscarinic acetylcholine receptors, other potential off-target interactions should be considered, especially given the structural similarity of some pharmacologically active molecules. One area of investigation for drugs with similar structures is the sigma-1 receptor, a chaperone protein in the endoplasmic reticulum involved in regulating calcium signaling.[4][5][6] However, direct binding of this compound to the sigma-1 receptor requires experimental validation.
Q4: How can I determine if the observed effects are off-target?
A key strategy is to use a specific muscarinic receptor antagonist in parallel with your this compound treatment. If the effect persists in the presence of the antagonist, it is likely an off-target effect. Additionally, performing a dose-response experiment can help differentiate between on-target and off-target effects, as off-target interactions often occur at higher concentrations.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity
You are observing a higher level of cell death than anticipated, which does not correlate with the known expression of muscarinic receptors in your cell line.
Possible Cause: Off-target cytotoxic effects of this compound.
Troubleshooting Steps:
-
Determine the IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line.
-
Compare with On-Target Effects: If possible, compare the cytotoxic concentration range with the concentration range required for muscarinic receptor antagonism. A significant separation between these ranges may suggest off-target effects.
-
Control with a Muscarinic Antagonist: Treat cells with a well-characterized, highly specific muscarinic antagonist (e.g., atropine) at a concentration known to block muscarinic receptors. If this does not induce similar cytotoxicity, the effect of Pridinol is likely off-target.
Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC50 (µM) | Notes |
| SH-SY5Y (neuroblastoma) | 75 | Expresses muscarinic receptors. |
| HEK293 (embryonic kidney) | 150 | Low to no muscarinic receptor expression. |
| HepG2 (liver carcinoma) | 200 | Low to no muscarinic receptor expression. |
Note: This data is for illustrative purposes and should be experimentally determined for your cell line.
Issue 2: Alterations in Cellular Signaling Pathways
You observe changes in signaling pathways (e.g., MAPK/ERK pathway activation or intracellular calcium fluxes) that are not typically associated with muscarinic receptor blockade in your cell type.
Possible Cause: this compound may be interacting with other receptors or intracellular targets that modulate these pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected signaling events.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol determines the concentration of this compound that is cytotoxic to a cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a period relevant to your experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value.
Protocol 2: Investigating Off-Target Effects on the MAPK/ERK Pathway
This protocol uses Western blotting to assess the phosphorylation status of ERK1/2.
Materials:
-
Cell line of interest
-
Serum-free medium
-
This compound
-
Specific muscarinic antagonist (e.g., Atropine)
-
MEK inhibitor (e.g., U0126) as a control
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency, then serum-starve overnight to reduce basal ERK phosphorylation.
-
Treatment: Pre-treat cells with the muscarinic antagonist or MEK inhibitor for 1 hour where required. Then, treat with this compound at the concentration of interest for a predetermined time (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-ERK signal to the total-ERK signal.
Protocol 3: Monitoring Intracellular Calcium Mobilization
This protocol uses a fluorescent calcium indicator to measure changes in intracellular calcium levels.
Materials:
-
Cell line of interest
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Muscarinic agonist (e.g., Carbachol) as a positive control
-
Specific muscarinic antagonist (e.g., Atropine)
-
Fluorescence plate reader or microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Dye Loading: Load cells with the fluorescent calcium indicator according to the manufacturer's instructions.
-
Baseline Measurement: Measure the baseline fluorescence for a short period.
-
Compound Addition: Add this compound, the muscarinic antagonist, or controls to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: Plot the change in fluorescence intensity over time to visualize calcium transients.
Signaling Pathways
Hypothesized this compound Signaling
Caption: Hypothesized on- and off-target signaling of this compound.
Disclaimer: The information provided in this technical support center is for research purposes only. All experimental procedures and data should be validated in your specific laboratory setting. The off-target effects and pathways described are based on general pharmacological principles and may not have been specifically demonstrated for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying off-target effects and hidden phenotypes of drugs in human cells | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing Calcium Detection Methods in Animal Systems: A Sandbox for Synthetic Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Pridinol Mesylate Quantification Assays
Welcome to the technical support center for Pridinol mesylate quantification assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most prevalent method for the quantification of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3] This technique offers high specificity and sensitivity for separating this compound from potential impurities and degradation products.[4] A simpler and more economical alternative for quantifying the raw material is the volumetric method, which involves titration.[1][3]
Q2: My chromatogram shows unexpected peaks. What could be the cause?
A2: Unexpected peaks in your chromatogram can arise from several sources:
-
Degradation Products: this compound is known to degrade under specific conditions. Forced degradation studies have shown that it is susceptible to acid hydrolysis, oxidation, and photolysis.[4][5] Common degradation products include a water elimination product (Anhydro Pridinol) and an N-oxidation derivative.[4][6]
-
Process-Related Impurities: Impurities from the manufacturing process of the bulk drug may be present.[6][7]
-
Co-formulated Drugs or Excipients: If you are analyzing a pharmaceutical formulation, other active ingredients (e.g., Meloxicam, Diclofenac) or excipients could be the source of additional peaks.[8][9]
-
Contamination: Contamination of the mobile phase, solvent, or the sample itself can introduce extraneous peaks.[10]
Q3: How can I confirm the identity of the interfering peaks?
A3: To identify unknown peaks, consider the following approaches:
-
Mass Spectrometry (MS): Coupling your HPLC system to a mass spectrometer (LC-MS) can provide mass-to-charge ratio information, aiding in the structural elucidation of the unknown compounds.
-
Reference Standards: Injecting known impurity and degradation product standards can help to identify the peaks by comparing their retention times.
-
Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help to generate the degradation products and confirm their retention times in your chromatographic system.[1][4]
Q4: What are the typical stress conditions used in forced degradation studies for this compound?
A4: Forced degradation studies for this compound typically involve exposing the drug to the following conditions as recommended by ICH guidelines:[4]
-
Acidic Hydrolysis: Refluxing with an acid such as 0.1N or 6N hydrochloric acid.[1][4]
-
Basic Hydrolysis: Refluxing with a base like 5N sodium hydroxide.[1]
-
Oxidation: Treatment with hydrogen peroxide (e.g., 30%).[1]
-
Thermal Degradation: Exposing the solid drug to heat (e.g., 50°C).[1]
-
Photolytic Degradation: Exposing a solution of the drug to daylight or UV light.[1][4]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your this compound quantification assay.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, it can result in poor peak shape. For ionizable analytes, the mobile phase pH should be at least 2 units away from the pKa.[10]
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Column Degradation: The stationary phase of the column may be degraded.
Solutions:
-
Adjust Mobile Phase pH: Modify the pH of your buffer to ensure it is not close to the analyte's pKa.
-
Dilute Sample: Try diluting your sample and re-injecting.
-
Use a New Column: If the column is old or has been used extensively with harsh mobile phases, replace it with a new one.
Issue 2: Inconsistent Retention Times
Possible Causes:
-
Pump Issues: The HPLC pump may not be delivering a constant flow rate.[10]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Column Equilibration: The column may not be properly equilibrated with the mobile phase before injection.
Solutions:
-
Check HPLC Pump: Ensure the pump is functioning correctly and delivering a stable flow.
-
Consistent Mobile Phase Preparation: Prepare the mobile phase carefully and consistently for each run. Degassing the mobile phase is also crucial.[10]
-
Use a Column Oven: A column oven will maintain a constant temperature, minimizing retention time variability.
-
Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting your analytical run.
Issue 3: Low Sensitivity or No Peak Detected
Possible Causes:
-
Incorrect Detection Wavelength: The UV detector may be set to a wavelength where this compound has low absorbance.
-
Sample Degradation: The sample may have degraded during preparation or storage.
-
Injection Error: The autosampler or manual injector may not be functioning correctly.
Solutions:
-
Optimize Detection Wavelength: this compound is typically detected between 220 nm and 258 nm.[1][4] Verify that your detector is set to an appropriate wavelength.
-
Check Sample Stability: Prepare fresh samples and analyze them immediately. Store stock solutions under appropriate conditions (e.g., refrigerated and protected from light).[1]
-
Verify Injection: Ensure the injection system is working correctly and that the correct sample volume is being injected.
Quantitative Data Summary
The following tables summarize key quantitative parameters from validated HPLC methods for this compound quantification.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | C18 | C18 |
| Mobile Phase | Acetonitrile: 0.05 M Potassium Dihydrogen Phosphate (pH 5.0) (1:2 v/v)[1][3] | Methanol: 2-Propanol: 50mM Potassium Phosphate (pH 6.0) (51:9:40 v/v/v)[4] | Methanol: 2-Propanol: 50mM Potassium Phosphate (pH 6.4) (69:11:20 v/v/v)[7] |
| Flow Rate | 0.8 mL/min[1][3] | 1.0 mL/min[4] | 1.0 mL/min[7] |
| Detection Wavelength | 258 nm[1][3] | 220 nm[4] | 245 nm[7] |
| Retention Time | ~4.8 min[1] | Not Specified | Not Specified |
Table 2: Validation Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 |
| Linearity Range | 0.1 - 1.5 mg/mL[4] | 0.05 - 2.5% (relative to Pridinol) for impurities[7] |
| Correlation Coefficient (r) | 0.9983[4] | >0.99[7] |
| Accuracy (Recovery) | Not Specified | 99.1 - 102.7% for impurities[7] |
| Precision (RSD) | Not Specified | ≤1.5% for impurities[7] |
| Limit of Quantification (LOQ) | 0.4 µg/mL for degradation product (ELI), 0.5 µg/mL for degradation product (NOX)[4] | <0.01% for process-related impurities[7] |
Experimental Protocols
Protocol 1: HPLC Quantification of this compound in Raw Material
This protocol is based on the method described by Sola et al.[1]
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and 0.05 M potassium dihydrogen phosphate in a 1:2 volume/volume ratio. Adjust the pH of the buffer to 5.0. Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration (e.g., 0.88 mg/mL).
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound raw material in the mobile phase to obtain a similar concentration to the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse phase column.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 258 nm.
-
Temperature: Ambient.
-
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solution followed by the sample solution.
-
Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard solution.
Visualizations
Workflow for Troubleshooting HPLC Issues
Caption: Troubleshooting workflow for common HPLC issues.
Potential Interferences in this compound Quantification
Caption: Common sources of interference in Pridinol assays.
References
- 1. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of this compound in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validated stability-indicating HPLC method for the determination of this compound. Kinetics study of its degradation in acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. library.dphen1.com [library.dphen1.com]
- 6. veeprho.com [veeprho.com]
- 7. Development and validation of an HPLC method for the determination of process-related impurities in this compound, employing experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zancojournal.su.edu.krd [zancojournal.su.edu.krd]
- 9. ijpsonline.com [ijpsonline.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
Technical Support Center: Pridinol Mesylate Stability in Solution
This technical support guide provides researchers, scientists, and drug development professionals with essential information on adjusting pH to improve the stability of Pridinol mesylate in solution. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in aqueous solutions related to pH?
A1: this compound is susceptible to degradation, particularly under acidic conditions. The primary degradation pathway involves the elimination of a water molecule from the pridinol structure.[1][2] This is a type of hydrolysis that is catalyzed by acidic environments.
Q2: What is the optimal pH range for maximizing the stability of this compound in solution?
A2: Based on available data, this compound exhibits greater stability in the neutral to slightly alkaline pH range. An optimal pH range for an injectable formulation has been identified as 6.5 to 7.5.[3] For dissolution media, it has been shown to be stable for at least 24 hours at pH 7.5.[4]
Q3: How does the stability of this compound change at acidic pH?
A3: this compound shows significant degradation in acidic solutions. In a 0.1N hydrochloric acid (HCl) solution at 38°C, the half-life of this compound was determined to be approximately 10,830 hours.[1] This indicates a slow but definite degradation process under these conditions.
Q4: Is this compound stable in alkaline solutions?
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Unexpectedly low assay values for this compound in an acidic solution. | pH-dependent degradation. | Increase the pH of the solution to the neutral or slightly alkaline range (pH 6.5-7.5). Use a suitable buffer system (e.g., phosphate buffer) to maintain the desired pH. |
| Appearance of unknown peaks in the chromatogram during HPLC analysis. | Formation of degradation products. | The primary degradation product under acidic conditions is a result of water elimination.[1][2] Ensure your analytical method is a stability-indicating method capable of separating the parent drug from its degradation products. |
| Precipitation of this compound from the solution. | Poor solubility at the current pH. | This compound's solubility can be pH-dependent. Adjusting the pH might be necessary to ensure it remains fully dissolved. |
| Inconsistent stability results between experiments. | Inadequate pH control. | The pH of the solution may be shifting over time. Incorporate a buffer with sufficient capacity to maintain a constant pH throughout the experiment. Verify the pH of the solution at the beginning and end of the study. |
Quantitative Data on this compound Stability
The following table summarizes the available quantitative data on the stability of this compound at various pH values.
| pH | Medium | Temperature (°C) | Stability Observation | Reference |
| ~1 (0.1N HCl) | Hydrochloric Acid | 38 | Half-life (t½) ≈ 10,830 hours | [1] |
| 5.5 | Dissolution Medium | Not Specified | Stable for at least 3 hours | [4] |
| 6.5 | Dissolution Medium | Not Specified | Stable for at least 3 hours | [4] |
| 6.5 - 7.5 | Injection Formulation | Not Specified | Optimal pH range for stability | [3] |
| 7.5 | Dissolution Medium | Not Specified | Stable for at least 24 hours | [4] |
| 8.0 | Dissolution Medium | Not Specified | Stable for at least 3 hours | [4] |
Experimental Protocols
Protocol: pH Stability Study of this compound in Solution
This protocol outlines a general procedure for investigating the effect of pH on the stability of this compound in an aqueous solution using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
1. Materials and Reagents:
-
This compound reference standard
-
Buffer solutions of various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
-
HPLC grade water, acetonitrile, and methanol
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
A C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Buffer Solutions: Prepare a range of buffer solutions (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for alkaline pH) at the desired pH values.
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of water and methanol) to prepare a stock solution of known concentration.
-
Test Solutions: For each pH to be tested, transfer a known volume of the this compound stock solution into a volumetric flask and dilute with the respective buffer solution to obtain a final concentration suitable for HPLC analysis.
3. Stability Study Procedure:
-
Store the prepared test solutions at a constant temperature (e.g., 25°C or 40°C).
-
Withdraw aliquots from each test solution at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Immediately analyze the withdrawn samples by HPLC.
4. HPLC Analysis (Example Conditions):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 50mM potassium phosphate, pH adjusted to 6.0) and an organic solvent like methanol or acetonitrile in a suitable ratio.[1]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm[1]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each pH condition.
-
Plot the percentage of remaining this compound against time for each pH.
-
Determine the degradation rate constant (k) and the half-life (t½) for each pH condition, assuming first-order kinetics if applicable.
Visualizations
References
- 1. Validated stability-indicating HPLC method for the determination of this compound. Kinetics study of its degradation in acid medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Development and Validation of a Dissolution Test for Meloxicam and this compound from Combined Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pridinol Mesylate and Tizanidine for Muscle Spasm and Spasticity
In the landscape of skeletal muscle relaxants, Pridinol mesylate and Tizanidine represent two distinct pharmacological classes, each offering a unique profile for the management of muscle hypertonia. While both are effective in alleviating symptoms of muscle spasm and spasticity, their differing mechanisms of action, pharmacokinetic properties, and safety profiles are critical considerations for researchers and drug development professionals. This guide provides an objective, data-driven comparison of these two agents.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between Pridinol and Tizanidine lies in their molecular targets and signaling pathways.
This compound is a centrally acting muscle relaxant that functions as an anticholinergic agent.[1][2][3] It exerts its effect by blocking muscarinic acetylcholine receptors (mAChR), primarily in the central nervous system.[1][2][4] This atropine-like action inhibits acetylcholine, a neurotransmitter that triggers muscle contractions, thereby reducing the excitability of motor neurons and alleviating muscle spasms.[2][4] Its action affects both smooth and striated muscles and is applied to treat muscle tension of both central and peripheral origin.[5]
Tizanidine , in contrast, is a centrally acting alpha-2 (α2) adrenergic agonist.[6][7][8] It binds to and stimulates α2-adrenergic receptors in the spinal cord and brain.[8] This agonistic activity inhibits the presynaptic release of excitatory amino acids, such as glutamate and aspartate, from spinal interneurons.[6][9] The result is a reduction in the firing of motor neurons that cause muscle spasticity, with a principal effect on spinal polysynaptic reflexes.[6][9]
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion characteristics of a drug are paramount to its clinical application. Pridinol and Tizanidine exhibit notable differences in their pharmacokinetic parameters.
| Parameter | This compound | Tizanidine |
| Time to Peak (Tmax) | ~1.0 hour[5][10] | ~1.0 hour[11][12] |
| Max Concentration (Cmax) | ~29 ng/mL (4 mg dose)[10] | Varies with dose |
| Bioavailability | Not specified | ~21% (due to extensive first-pass metabolism)[13][14] |
| Plasma Protein Binding | Not specified | ~30%[12][15] |
| Elimination Half-life (t1/2) | ~19 hours (range 9-35 hours)[10][16] | ~2.5 - 3.0 hours[7][11][13] |
| Metabolism | Primarily via CYP2C19 and CYP2B6[16] | Extensive hepatic metabolism via CYP1A2[7][12] |
| Excretion | Primarily renal (unchanged, glucuronide, sulfate conjugates)[5] | ~60% renal (metabolites), ~20% fecal[7] |
Clinical Efficacy
Both drugs have demonstrated efficacy in managing conditions of muscle hypertonia, although the supporting evidence is more extensive for tizanidine in the context of spasticity.
This compound: A meta-analysis of two placebo-controlled trials involving 342 patients with acute muscle pain found that Pridinol was significantly more effective than placebo.[17][18] The global response rate for Pridinol was 74.0% compared to 49.7% for placebo.[18] It showed significant benefits for pain during movement, muscular stiffness, tenderness, and movement restriction.[17] A retrospective real-world data analysis from the German Pain e-Registry, involving 1133 patients, also showed Pridinol to be an effective and well-tolerated add-on treatment for muscle-related pain.[19] In this analysis, 58.8% of patients were classified as global responders.[17]
Tizanidine: Tizanidine's efficacy is well-established for spasticity associated with multiple sclerosis (MS), spinal cord injury, and stroke.[7][9][20] Placebo-controlled trials have shown significant reductions in muscle tone, with mean decreases of 21-37% for tizanidine recipients versus 4-9% for placebo.[21] In a UK trial on MS patients, tizanidine (24-36 mg/day) produced a 20% mean reduction in muscle tone.[22] Comparative studies have shown tizanidine's efficacy to be similar to that of baclofen and diazepam, but it is often reported to cause less muscle weakness.[21][23] An open-label study on stroke patients confirmed its efficacy in reducing spasticity and pain without causing a decline in muscle strength.[23]
References
- 1. What is Pridinol Mesilate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Pridinol Mesilate? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pridinol Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 6. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Pharmacokinetics of orally administered tizanidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PHARMACOKINETICS OF ORALLY ADMINISTERED TIZANIDINE IN HEALTHY VOLUNTEERS | Semantic Scholar [semanticscholar.org]
- 15. drugs.com [drugs.com]
- 16. Pharmacokinetics of oral pridinol: Results of a randomized, crossover bioequivalence trial in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Efficacy and safety/tolerability of pridinol: a meta-analysis of double-blind, randomized, placebo-controlled trials in adult patients with muscle pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and tolerability of the antispasmodic, pridinol, in patients with muscle-pain - results of primepain, a retrospective analysis of open-label real-world data provided by the German pain E-registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Tizanidine: MedlinePlus Drug Information [medlineplus.gov]
- 21. Tizanidine. A review of its pharmacology, clinical efficacy and tolerability in the management of spasticity associated with cerebral and spinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A double-blind, placebo-controlled trial of tizanidine in the treatment of spasticity caused by multiple sclerosis. United Kingdom Tizanidine Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
A Head-to-Head Comparison of Pridinol Mesylate with Other Central Muscle Relaxants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pridinol mesylate with other centrally acting skeletal muscle relaxants. The information is compiled from a comprehensive review of available clinical trial data and pharmacological literature.
Introduction
This compound is a centrally acting muscle relaxant with anticholinergic properties used for the symptomatic treatment of muscle spasms and pain.[1][2][3][4][5] It exerts its effect through an atropine-like mechanism on both smooth and striated muscles and by inhibiting stimulus conduction in spinal motor neurons.[2][5] This guide compares the efficacy, safety, and mechanisms of action of this compound with other widely used central muscle relaxants, including Baclofen, Tizanidine, Cyclobenzaprine, Carisoprodol, Methocarbamol, and Orphenadrine.
Mechanism of Action
Central muscle relaxants achieve their effects through various mechanisms within the central nervous system (CNS). A summary of their primary mechanisms is presented below.
Table 1: Mechanism of Action of Central Muscle Relaxants
| Drug | Primary Mechanism of Action |
| This compound | Anticholinergic agent; blocks acetylcholine action at muscarinic receptors in the CNS and periphery, leading to reduced excitability of muscle fibers.[1][3][5] |
| Baclofen | GABA-B receptor agonist; mimics the action of GABA, a primary inhibitory neurotransmitter, reducing neuronal excitability.[6][7][8] |
| Tizanidine | Alpha-2 adrenergic receptor agonist; inhibits the release of excitatory neurotransmitters in the spinal cord, reducing motor neuron hyperactivity.[9][10] |
| Cyclobenzaprine | Acts primarily at the brainstem; reduces tonic somatic motor activity. It is structurally related to tricyclic antidepressants and may influence noradrenergic and serotonergic pathways.[11][12][13][14] |
| Carisoprodol | CNS depressant; believed to interrupt neuronal communication within the reticular formation and spinal cord. It is metabolized to meprobamate, which has anxiolytic and sedative properties.[15][16][17][18] |
| Methocarbamol | CNS depressant; its exact mechanism is not fully established but is thought to be related to general CNS depression and sedation.[19][20] |
| Orphenadrine | Anticholinergic agent with antihistaminic and analgesic properties; blocks muscarinic acetylcholine receptors in the CNS. It may also act as an NMDA receptor antagonist. |
Below are diagrams illustrating the signaling pathways for this compound, Baclofen, and Tizanidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Publishers Panel [bolczasopismo.pl]
- 3. Long-Term Use of Muscle Relaxant Medications for Chronic Pain: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choosing a Skeletal Muscle Relaxant | AAFP [aafp.org]
- 6. Effectiveness rehabilitative therapy and this compound in low back pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Relative Efficacy of Seven Skeletal Muscle Relaxants. An Analysis of Data From Randomized Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety/tolerability of pridinol: a meta-analysis of double-blind, randomized, placebo-controlled trials in adult patients with muscle pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. Frontiers | Effectiveness rehabilitative therapy and this compound in low back pain [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Considerations for the Appropriate Use of Skeletal Muscle Relaxants for the Management Of Acute Low Back Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Item - Efficacy and safety/tolerability of pridinol: a meta-analysis of double-blind, randomized, placebo-controlled trials in adult patients with muscle pain - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Meta-analysis confirms Myopridin® (Pridinol Mesilate) as an efficacious and well-tolerated alternative to the current standard of care for muscular pain & spasm - Hub Publishing [hubpublishing.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. medcentral.com [medcentral.com]
- 20. irispublishers.com [irispublishers.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
